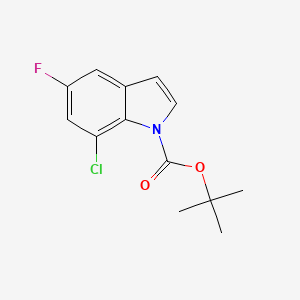
tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 7th position, and a fluorine atom at the 5th position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloro-5-fluoroindole.
Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for higher yields and purity.
Automation: Automated systems are employed for efficient production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids.
Reduction Products: Reduction can yield indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is used to study the structure-activity relationship of indole-based molecules. It serves as a model compound for understanding the behavior of indoles in biological systems.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties. They are studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. It is also employed in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-fluoro-1H-indole-1-carboxylate
- tert-Butyl 7-chloro-1H-indole-1-carboxylate
- tert-Butyl 5-chloro-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can lead to distinct chemical and biological properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications.
Eigenschaften
Molekularformel |
C13H13ClFNO2 |
|---|---|
Molekulargewicht |
269.70 g/mol |
IUPAC-Name |
tert-butyl 7-chloro-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H13ClFNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h4-7H,1-3H3 |
InChI-Schlüssel |
CYFJROQUZQOIJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)


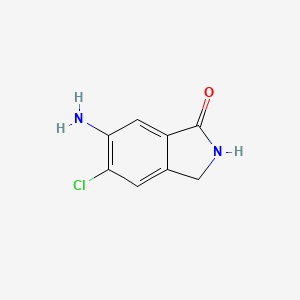
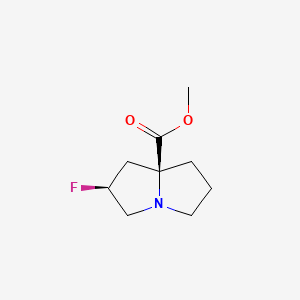

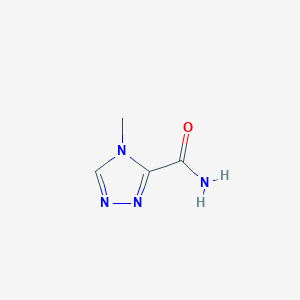
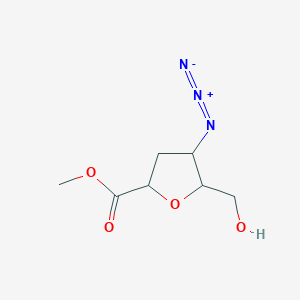
![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
